molecular formula C22H22N6OS B3003867 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 2319851-61-9

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B3003867
CAS No.: 2319851-61-9
M. Wt: 418.52
InChI Key: KJDRQIDEGSEHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide features a hybrid heterocyclic scaffold combining imidazo[2,1-b]thiazole and pyridazine moieties. Its structure includes:

  • Imidazo[2,1-b]thiazole core: A fused bicyclic system known for its role in modulating kinase activity and cellular permeability .
  • Piperidine-3-carboxamide backbone: Connects the phenyl group to a 6-methylpyridazine substituent, which may influence solubility and target binding.

Properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6OS/c1-15-7-8-20(26-25-15)27-9-3-5-17(13-27)21(29)23-18-6-2-4-16(12-18)19-14-28-10-11-30-22(28)24-19/h2,4,6-8,10-12,14,17H,3,5,9,13H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDRQIDEGSEHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=CC(=C3)C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, a compound derived from imidazo[2,1-b]thiazole and pyridazine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on recent studies, highlighting its anticancer, antimicrobial, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Imidazo[2,1-b]thiazole : A heterocyclic ring known for its biological activity.
  • Piperidine : A six-membered ring that enhances the compound's pharmacological properties.
  • Pyridazine : A nitrogen-containing ring that contributes to the compound's reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have shown that derivatives of imidazo[2,1-b]thiazole exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Compounds similar to N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide have demonstrated promising anti-proliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.5 to 5 µM .
CompoundCell LineIC50 (µM)
1MCF-71.2
2A5492.5
3HeLa3.0

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Studies indicate that imidazo[2,1-b]thiazole derivatives can inhibit the growth of various bacteria and fungi:

  • Inhibition of Pathogens : Certain derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 4 µg/mL .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

  • Acetylcholinesterase (AChE) : Some derivatives exhibited significant AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. For example, one derivative showed an inhibition rate of 69.92% at a concentration of 100 µM .
EnzymeCompoundInhibition (%)
Acetylcholinesterase4f69.92

Study on Anticancer Activity

A study conducted by Menna et al. synthesized various imidazo[2,1-b]thiazole derivatives and evaluated their anticancer activity. The results indicated that compounds with specific substitutions on the thiazole ring significantly enhanced cytotoxicity against breast cancer cells .

Study on Enzyme Inhibition

Another research focused on the AChE inhibitory activities of thiosemicarbazide derivatives containing imidazo[2,1-b]thiazole moieties. The study utilized molecular docking techniques to elucidate the binding interactions between the compounds and the enzyme active site .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising anticancer properties. Research indicates that derivatives of imidazo[2,1-b]thiazole, including this compound, have been synthesized and evaluated for their anticancer activity. A study highlighted the synthesis of several imidazo[2,1-b]thiazole-coupled compounds that demonstrated effective cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Table 1: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-75.4
Compound BHeLa3.2
Compound CA5494.8

Pharmacological Applications

The pharmacological profile of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide includes potential neuroprotective effects. It has been studied in models of neurodegenerative diseases such as Huntington's disease. In these studies, the compound was shown to activate Sirtuin 1 (SIRT1), a protein associated with neuroprotection and longevity, thereby improving neuronal survival under stress conditions .

Case Study: Neuroprotective Effects

In a study involving animal models of Huntington's disease, treatment with SIRT1 activators like the compound under discussion resulted in significant reductions in neurodegeneration markers and improved motor function in treated mice compared to controls .

Materials Science Applications

Beyond biological applications, this compound's unique chemical structure allows it to be explored for use in materials science. Its ability to form stable complexes with metal ions positions it as a candidate for developing novel materials with specific electronic or catalytic properties.

Table 2: Material Properties of Imidazo[2,1-b]thiazole Complexes

Metal IonComplex StabilityApplication Area
Copper (II)HighCatalysis
Zinc (II)ModerateSensor Technology
Silver (I)Very HighAntimicrobial Coatings

Comparison with Similar Compounds

Comparative Data Table

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Notable Substituents Potential Advantages
Target Compound Imidazothiazole-phenyl + 6-methylpyridazine-piperidine ~378–398 (estimated) 6-Methylpyridazine Balanced lipophilicity and target binding
ND-12025 Trifluoromethylphenoxy-pyridine Not provided CF3 group Enhanced metabolic stability
N-{2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl}quinoxaline-2-carboxamide Quinoxaline + piperazinylmethyl Not provided Quinoxaline Improved solubility
1-(6-Chloropyridazin-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]piperidine-3-carboxamide 6-Chloropyridazine + pyrrolylmethyl Not provided Cl substituent Halogen-bonding potential
N-Phenyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide Triazolo-pyridazine 322.36 Triazole ring Hydrogen-bonding capacity
6-(4-Methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide 4-Methoxyphenyl + pyridinylmethyl 378.4 Methoxy group Enhanced aqueous solubility

Research Implications and Limitations

  • Structural Flexibility : Modifications to the pyridazine/heterocyclic system (e.g., triazolo in vs. methyl in the target compound) significantly alter electronic properties and binding modes.
  • Solubility vs. Permeability : Polar groups (e.g., methoxy in ) improve solubility but may limit blood-brain barrier penetration, whereas lipophilic substituents (e.g., CF3 in ) enhance membrane affinity.
  • Need for Experimental Validation : While structural comparisons provide mechanistic insights, in vitro/in vivo studies are critical to confirm target engagement and pharmacokinetic profiles.

Q & A

Q. Q1. What methodologies are recommended for optimizing the synthetic yield of this compound in academic settings?

A1. Synthesis optimization should prioritize controlled reaction conditions (e.g., inert atmospheres, temperature gradients) and reagent selection. For example, palladium on carbon (Pd/C) and sodium hydride (NaH) are effective for catalytic hydrogenation and deprotonation steps, respectively . Statistical Design of Experiments (DoE) can minimize trial iterations by identifying critical variables (e.g., molar ratios, solvent polarity) and interactions, as demonstrated in chemical process optimization studies .

Q. Q2. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structure?

A2. A combination of 1H/13C NMR (to resolve aromatic protons and carbon environments), HRMS (for molecular weight validation), and IR spectroscopy (to confirm functional groups like carboxamide) is essential . High-performance liquid chromatography (HPLC) with UV detection at λ ~215–280 nm can assess purity, leveraging the compound’s aromatic absorption bands .

Q. Q3. How should researchers design initial biological activity screens for this compound?

A3. Prioritize in vitro antimicrobial assays (e.g., MIC against S. aureus or C. albicans) and cytotoxicity profiling (e.g., MTT assays on cancer cell lines), given structural analogs’ demonstrated antifungal and anticancer activities . Dose-response curves (0.1–100 µM) and positive controls (e.g., fluconazole for antifungal screens) are critical for validating activity thresholds .

Advanced Research Questions

Q. Q4. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

A4. Systematic substitution at the imidazo[2,1-b]thiazole and 6-methylpyridazine moieties can reveal pharmacophoric requirements. For example:

  • Replace the cyclopropyl group (if present) with bulkier substituents to assess steric effects on target binding .
  • Introduce electron-withdrawing groups (e.g., -CF3) to the phenyl ring to modulate lipophilicity and metabolic stability, as seen in trifluoromethyl-containing analogs .
    Validate hypotheses using molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations to predict binding affinities .

Q. Q5. How can computational modeling guide the identification of potential biological targets for this compound?

A5. Employ quantum mechanical/molecular mechanical (QM/MM) simulations to map electrostatic interactions between the carboxamide group and kinase ATP-binding pockets. Tools like ICReDD’s reaction path search integrate quantum chemistry with machine learning to predict target engagement . Cross-validate predictions with thermal shift assays (TSA) to measure protein-ligand stabilization .

Q. Q6. What experimental approaches resolve contradictions in bioactivity data across studies?

A6. Contradictions often arise from assay variability (e.g., cell line heterogeneity, incubation times). Mitigate this by:

  • Standardizing protocols using OECD guidelines for reproducibility.
  • Applying multivariate analysis (e.g., PCA) to isolate confounding variables .
  • Cross-referencing with public bioactivity databases (e.g., ChEMBL) to contextualize outliers .

Methodological Considerations

Q. Q7. How should researchers address solubility challenges in in vivo studies of this compound?

A7. Use co-solvent systems (e.g., DMSO:PEG 400, 1:4 v/v) for preclinical formulations. For quantitative solubility assessment, employ shake-flask method with HPLC quantification under physiologically relevant pH (6.5–7.4) .

Q. Q8. What are best practices for validating synthetic intermediates during multi-step synthesis?

A8. Implement online reaction monitoring (e.g., ReactIR) to track intermediate formation in real time. For low-abundance intermediates, LC-MS/MS with electrospray ionization (ESI+) provides sensitive detection .

Data Interpretation and Reporting

Q. Q9. How to statistically analyze dose-dependent bioactivity data for publication?

A9. Fit dose-response curves using four-parameter logistic regression (e.g., GraphPad Prism) to calculate EC50/IC50 values. Report 95% confidence intervals and use ANOVA with Tukey’s post-hoc test for inter-group comparisons .

Q. Q10. What metrics should be prioritized in SAR studies to ensure translational relevance?

A10. Beyond potency (IC50), assess selectivity ratios (e.g., IC50 for target vs. off-target receptors) and ADMET properties (e.g., microsomal stability, CYP inhibition). Use Lipinski’s Rule of Five and PAINS filters to exclude promiscuous scaffolds early .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.